molecular formula C4H3N5O B15135907 4,4a-Dihydroimidazotriazinone

4,4a-Dihydroimidazotriazinone

Cat. No.: B15135907
M. Wt: 137.10 g/mol
InChI Key: VNPBCJYSJJRBNV-UHFFFAOYSA-N
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Description

3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one is a heterocyclic compound with the molecular formula C4H3N5O. It is characterized by its unique structure, which includes an imidazole ring fused to a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide with formic acid, followed by cyclization to form the desired compound . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for 3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[4,5-d][1,2,3]triazin-4-one derivatives .

Scientific Research Applications

3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s unique structure allows it to interact with various biomolecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-purin-6(9H)-one: Another heterocyclic compound with a similar structure but different ring fusion.

    Imidazo[1,2-a]pyridine: Contains an imidazole ring fused to a pyridine ring.

    Triazolo[4,5-d]pyrimidine: Features a triazole ring fused to a pyrimidine ring.

Uniqueness

3H,4H,7H-imidazo[4,5-d][1,2,3]triazin-4-one is unique due to its specific ring fusion and the presence of both imidazole and triazine rings. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C4H3N5O

Molecular Weight

137.10 g/mol

IUPAC Name

3,4a-dihydroimidazo[4,5-d]triazin-4-one

InChI

InChI=1S/C4H3N5O/c10-4-2-3(6-1-5-2)7-9-8-4/h1-2H,(H,5,6,7,8,10)

InChI Key

VNPBCJYSJJRBNV-UHFFFAOYSA-N

Canonical SMILES

C1=NC2C(=O)NN=NC2=N1

Origin of Product

United States

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